molecular formula C11H15NO2 B1521837 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 1031596-16-3

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1521837
CAS RN: 1031596-16-3
M. Wt: 193.24 g/mol
InChI Key: GDMGFICEXWCOJF-UHFFFAOYSA-N
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Description

“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, has been explored in various studies . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .


Molecular Structure Analysis

The InChI code for “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .


Physical And Chemical Properties Analysis

“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature .

Scientific Research Applications

Biosensor Development

PCCA can be utilized to form multi-layered films with gold nanoparticles and nickel oxide . These films are integral in the development of biosensors , which are analytical devices used to detect biological molecules. Biosensors with PCCA can potentially offer high sensitivity and specificity for various biomarkers, making them valuable in medical diagnostics and environmental monitoring.

Photothermal Therapy

In the field of photothermal therapy , PCCA may be used in photoacoustic imaging . This application takes advantage of PCCA’s ability to absorb light and convert it into heat, which can be used to destroy cancer cells. The compound’s properties could make it a candidate for non-invasive cancer treatments that require precise targeting and minimal side effects.

Microsensor Electrode Arrays

PCCA can form electropolymerized thin films that find applications as microsensor electrode arrays . These arrays are crucial in the development of microsensors that can detect various physical or chemical stimuli. The thin films of PCCA provide a conductive and stable platform for these sensors, which can be used in industrial, environmental, and healthcare sectors.

Conductive Monolayers

Derivatives of PCCA, such as 11-(1H-pyrrol-1-yl)undecane-1-thiol , can form self-assembled monolayers (SAMs) with terminal pyrrol groups . These SAMs are conductive and can be applied to various surfaces, offering potential use in electronic devices, such as organic semiconductors and molecular electronics.

Organic Synthesis

PCCA plays a role in organic synthesis , particularly in the synthesis of pyrrole derivatives . Pyrroles are important heterocyclic compounds that serve as building blocks for many organic reactions. The versatility of PCCA in forming different pyrrole structures makes it valuable for synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry , the pyrrole subunit of PCCA is found in various therapeutically active compounds . These include antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. The compound’s ability to inhibit enzymes like reverse transcriptase and protein kinases highlights its potential in drug development.

properties

IUPAC Name

1-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGFICEXWCOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 3
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1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 4
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 5
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

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